molecular formula C18H17ClN2O2 B2860411 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole CAS No. 637325-18-9

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole

Cat. No.: B2860411
CAS No.: 637325-18-9
M. Wt: 328.8
InChI Key: ZDWDIGXHOIMXJP-UHFFFAOYSA-N
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Description

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Biological Activity

1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential, supported by various studies and data.

The compound has a molecular formula of C16H13ClN4O2C_{16}H_{13}ClN_{4}O_{2} and a molecular weight of approximately 360.82 g/mol. The structure includes a benzodioxin moiety and a dimethylbenzimidazole component, which are known for their diverse biological activities.

The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The mechanism typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular processes.
  • DNA Interaction : Benzimidazole derivatives can intercalate DNA, affecting replication and transcription.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance:

  • Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerases, enzymes crucial for DNA replication. Studies report IC50 values indicating effective inhibition in various cancer cell lines (e.g., K562 leukemia cells) .
CompoundCell LineIC50 (μM)
1-[...]-5,6-DimethylbenzimidazoleK5622.68
2-PhenoxymethylbenzimidazoleK56214.1
Benzimidazole-Rhodanine ConjugatesVarious10

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Other Pharmacological Effects

The compound's structural characteristics suggest potential activities in:

  • Antiviral : Some benzimidazole derivatives show efficacy against viral infections.
  • Anti-inflammatory : They may modulate inflammatory pathways.
  • Antidiabetic : Certain derivatives exhibit glucose-lowering effects.

Case Studies

A variety of studies have explored the biological activities of benzimidazole derivatives:

  • Study on Anticancer Properties : A study demonstrated that specific benzimidazole derivatives exhibited strong cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of benzimidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, although toxicity assessments are necessary for clinical applications .

Properties

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-3-16-17(4-12(11)2)21(9-20-16)7-13-5-15(19)6-14-8-22-10-23-18(13)14/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDIGXHOIMXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC4=C3OCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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